5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
Description
This compound is a benzo[d]imidazol-2-one derivative featuring a dimethylaminopropylaminomethyl substituent at the 5-position and methyl groups at the 1- and 3-positions. It is structurally characterized by a bicyclic aromatic core fused with an imidazolone ring, modified with tertiary amine side chains.
Properties
IUPAC Name |
5-[[3-(dimethylamino)propylamino]methyl]-1,3-dimethylbenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-17(2)9-5-8-16-11-12-6-7-13-14(10-12)19(4)15(20)18(13)3/h6-7,10,16H,5,8-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHDWCZKSZKATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCCN(C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the reaction of 1,3-dimethyl-2-imidazolidinone with 3-(dimethylamino)propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for monitoring and controlling reaction parameters ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazolone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzo[d]imidazol-2-one Derivatives
The benzo[d]imidazol-2-one scaffold is highly versatile, with modifications at the 1-, 3-, and 5-positions significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Substituent Effects on Activity
- Tertiary Amine Side Chains (e.g., dimethylaminopropyl): Enhance solubility and blood-brain barrier penetration, as seen in CNS-targeting agents .
- Sulfonyl/Oxadiazole Groups : Improve binding affinity to enzymatic pockets (e.g., kinases, TRP channels) via hydrogen bonding and hydrophobic interactions .
- Bulkier Substituents (e.g., piperidine-acryloyl): Enable multitarget engagement (e.g., cholinesterase inhibition and antioxidant effects) but may reduce bioavailability .
Biological Activity
The compound 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a benzimidazole derivative that has garnered attention for its potential pharmacological activities. Benzimidazole derivatives are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H24N4O
- IUPAC Name : this compound
The structure of the compound includes a benzimidazole core, which is crucial for its biological activity. The presence of the dimethylaminopropyl group enhances its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have shown that benzimidazole derivatives exhibit significant anticancer properties. A notable study evaluated the in vitro activity of various synthesized derivatives against human cancer cell lines. The results indicated that compounds similar to the one demonstrated potent antitumor activity with IC50 values ranging from 0.45 to 5.08 μM, outperforming established drugs like Sunitinib in selectivity and potency against specific cancer cell lines .
Antimicrobial Properties
Benzimidazole derivatives are recognized for their antimicrobial efficacy. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. Research has indicated that certain benzimidazole analogues possess broad-spectrum antimicrobial effects, making them candidates for further development in treating infections .
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have also been documented. Compounds within this class have been shown to inhibit inflammatory mediators, suggesting that the compound may contribute to reduced inflammation in various pathological conditions .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzimidazole derivatives:
- Synthesis and Evaluation : A study synthesized novel indolin-2-one derivatives based on the structural features of known anticancer agents. The synthesized compounds exhibited potent antitumor activity against multiple cancer cell lines and showed selectivity towards vascular endothelial growth factor (VEGF)-stimulated human umbilical vein endothelial cells (HUVECs) .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific structural modifications on the biological activity of benzimidazole derivatives. Variations in substituents can significantly influence their potency and selectivity against various biological targets .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
